
(R)-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring fused with a dihydrothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethyl chloroacetate in the presence of potassium carbonate in ethanol. The reaction is carried out at room temperature for 2 hours, followed by heating at 75°C for 24 hours. The product is then purified by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
科学的研究の応用
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Aminoethanethiol:
Thiomorpholin-3-one: Another related compound that shares the thiazole ring structure.
Uniqueness
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is unique due to its chiral nature and the combination of the pyrrolidinone and dihydrothiazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
(5R)-5-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N2OS/c10-6-2-1-5(9-6)7-8-3-4-11-7/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
InChIキー |
AAFSVCMBHCGVAT-RXMQYKEDSA-N |
異性体SMILES |
C1CC(=O)N[C@H]1C2=NCCS2 |
正規SMILES |
C1CC(=O)NC1C2=NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


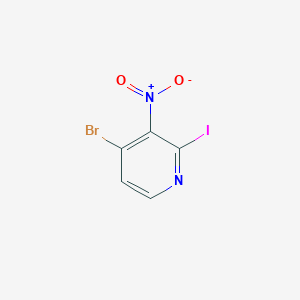
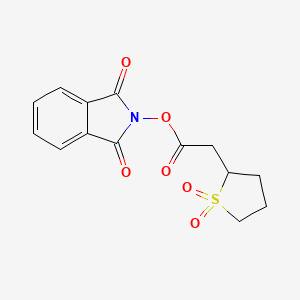
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
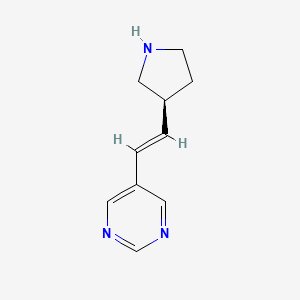
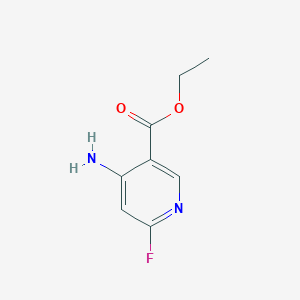
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
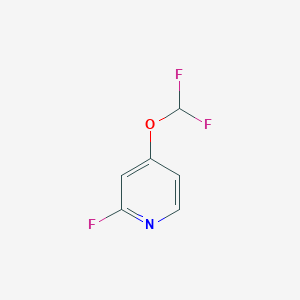
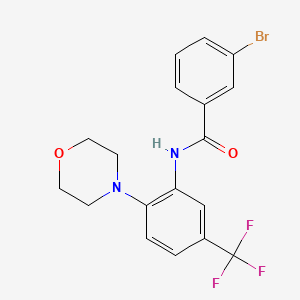
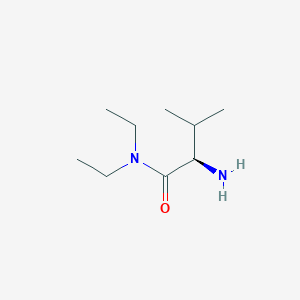
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
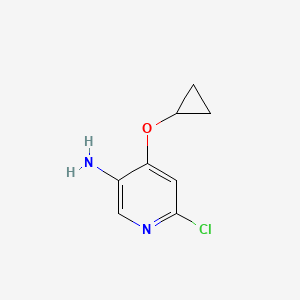
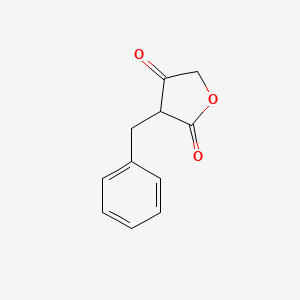
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
